5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine sulfonamide class, characterized by a fused tricyclic oxazepine core linked to a substituted benzenesulfonamide moiety. The structure includes a 10-ethyl group, an 11-oxo substituent on the oxazepine ring, and a 5-chloro-2-methylbenzenesulfonamide group. Its molecular formula is C22H19ClN2O5S (calculated molecular weight: 458.91 g/mol).
Properties
IUPAC Name |
5-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-3-25-18-6-4-5-7-20(18)29-19-11-10-16(13-17(19)22(25)26)24-30(27,28)21-12-15(23)9-8-14(21)2/h4-13,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFBICKYDBZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in a variety of neurological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. It binds to the receptor, preventing dopamine from attaching and triggering a response. This inhibition disrupts the normal functioning of the receptor, leading to changes in the neurological processes it controls.
Biological Activity
5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, primarily linked to its sulfonamide and dibenzo[b,f][1,4]oxazepine moieties. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H15ClN2O4S
- Molecular Weight : Approximately 458.91 g/mol
- CAS Number : 922062-24-6
The structure includes a dibenzo[b,f][1,4]oxazepine core substituted with a chlorine atom and a sulfonamide group, which are known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Antibacterial Activity : Sulfonamides are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production in bacteria.
- Antitumor Properties : Compounds with dibenzo[b,f][1,4]oxazepine structures have shown promise in cancer therapy due to their ability to induce apoptosis in tumor cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Anti-inflammatory Effects : Many sulfonamide derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of sulfonamide derivatives against various Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and Staphylococcus aureus, suggesting potent antibacterial activity.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2. These findings support the potential use of this compound in cancer therapy.
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves several key steps that require precise control over reaction conditions such as temperature and pressure. Advanced techniques like continuous flow chemistry can be employed for industrial-scale production, enhancing efficiency and scalability.
Applications in Medicinal Chemistry
- Antibacterial Properties : As part of the sulfonamide class, this compound exhibits potential antibacterial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Activity : Preliminary studies suggest that compounds similar to this one demonstrate significant biological activities against various cancer cell lines. For example, related sulfonamides have shown cytotoxic effects with IC50 values in the micromolar range against human cancer cells such as HCT-116 and HeLa.
- Dopamine D2 Receptor Antagonism : Research indicates that derivatives of dibenzo oxazepines can act as dopamine D2 receptor antagonists, which may have implications in the treatment of neurological disorders .
Potential Mechanisms of Action
The mechanisms through which 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide exerts its biological effects are not yet fully elucidated. However, compounds with similar structures often interact with enzymes or receptors involved in cellular signaling pathways. Potential mechanisms include:
- Inhibition of specific enzymes crucial for bacterial survival.
- Modulation of receptor activity linked to neurotransmitter systems.
Case Studies and Research Findings
- Cytotoxicity Studies : Research has shown that related compounds exhibit cytotoxic effects on cancer cell lines, indicating the need for further investigation into their mechanisms and therapeutic potential.
- Pharmacological Assessments : Studies assessing the pharmacological profiles of similar oxazepine derivatives have highlighted their potential as therapeutic agents in treating various diseases due to their unique structural properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
Pharmacological and Biochemical Insights
While direct activity data for the target compound are unavailable, comparisons with analogs suggest:
- Receptor Binding : The chloro and methyl groups on the sulfonamide enhance hydrophobic interactions with target proteins (e.g., dopamine or serotonin receptors), as seen in thiazepine-based D2 antagonists .
- Metabolic Stability : The oxazepine core’s oxygen atom (vs. sulfur in thiazepines) may reduce oxidative metabolism, improving half-life compared to compounds like 4-Methoxybenzyl 10-ethyl-11-oxo-thiazepine-8-carboxylate .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling sulfonamide intermediates with functionalized dibenzo-oxazepine scaffolds. For example, sulfonyl chloride derivatives can react with amine-bearing heterocycles under mild basic conditions (e.g., Na₂CO₃ in DCM/H₂O) to form sulfonamide linkages . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Statistical experimental design (e.g., factorial design) can systematically identify critical parameters, such as the role of triethylamine in activating intermediates or suppressing side reactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-technique characterization is essential:
- NMR : Confirm regioselectivity of substitution on the dibenzo-oxazepine ring (e.g., distinguishing C-2 vs. C-7 positions via NOESY correlations).
- HRMS : Verify molecular ion peaks and isotopic patterns consistent with chlorine and sulfur content.
- X-ray crystallography : Resolve conformational flexibility of the ethyl-11-oxo group and sulfonamide torsion angles, which may influence biological activity .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the dibenzo-oxazepine core in this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electrophilic/nucleophilic sites on the heterocycle. For instance, the 11-oxo group’s electron-withdrawing effect polarizes the adjacent C-10 ethyl group, making it susceptible to nucleophilic attack. Reaction path sampling (e.g., NEB methods) can simulate transition states for sulfonamide bond formation, aiding in mechanistic studies .
Q. How do solvent effects and protonation states influence the compound’s stability during in vitro assays?
- Methodological Answer : Use pH-dependent solubility assays (e.g., shake-flask method) and HPLC-UV monitoring to track degradation. The sulfonamide group’s pKa (~10-11) means it remains deprotonated in physiological buffers, enhancing solubility but potentially increasing hydrolysis risk. Stability studies in DMSO vs. aqueous buffers (e.g., PBS) should be compared, with Arrhenius modeling to predict shelf-life under varying storage conditions .
Q. What experimental approaches resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer : Contradictions may arise from off-target interactions or cell-specific metabolic pathways. Solutions include:
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets (e.g., kinases or GPCRs).
- Metabolomics : Profile intracellular metabolites (via LC-MS) to identify competing pathways (e.g., glutathione conjugation deactivating the compound in resistant cell lines) .
Methodological Design & Optimization
Q. How can Design of Experiments (DoE) improve the scalability of this compound’s synthesis?
- Methodological Answer : A 3-factor Box-Behnken design optimizes critical variables:
- Factor 1 : Reaction time (12–24 hrs) to balance conversion vs. byproduct formation.
- Factor 2 : Temperature (25–60°C), where higher temperatures risk oxazepine ring decomposition.
- Factor 3 : Catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps). Response surface models predict optimal conditions, reducing trial-and-error experimentation .
Q. What strategies mitigate batch-to-batch variability in crystallinity during large-scale production?
- Methodological Answer : Implement process analytical technology (PAT):
- In-line Raman spectroscopy : Monitor polymorph transitions during cooling crystallization.
- Seeding protocols : Use pre-characterized seeds to control crystal habit (e.g., needle vs. plate morphologies affecting dissolution rates) .
Data Interpretation & Mechanistic Insights
Q. How should researchers interpret conflicting SAR data for analogs of this compound?
- Methodological Answer : Contradictions may stem from:
- Conformational effects : Bulky substituents on the benzene ring may restrict rotational freedom, altering binding pocket interactions.
- Assay interference : Sulfonamide moieties can chelate metal ions in enzymatic assays, producing false positives. Validate activity via orthogonal assays (e.g., SPR vs. fluorescence-based readouts) .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological membranes?
- Methodological Answer :
- Solid-state NMR : Resolve lipid bilayer penetration depth using ¹⁵N-labeled sulfonamide groups.
- Surface plasmon resonance (SPR) : Quantify binding kinetics to membrane-embedded receptors (e.g., TLR4) in liposome models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
